molecular formula C12H13ClN2O3 B2635769 N-[3-acetamido-4-(2-chloroacetyl)phenyl]acetamide CAS No. 163595-57-1

N-[3-acetamido-4-(2-chloroacetyl)phenyl]acetamide

Cat. No.: B2635769
CAS No.: 163595-57-1
M. Wt: 268.7
InChI Key: ICMWRERCRNMAKK-UHFFFAOYSA-N
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Description

N-[3-acetamido-4-(2-chloroacetyl)phenyl]acetamide is a synthetic organic compound primarily utilized as a versatile chemical intermediate in research and development. Compounds of this class are frequently employed in medicinal chemistry for the design and synthesis of novel bioactive molecules . Research Applications and Value The structure of this compound, featuring both a chloroacetyl group and an acetamide moiety, makes it a valuable building block. The chloroacetyl group is a highly reactive handle that allows for further functionalization, typically through nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and others . This reactivity is exploited to create more complex molecular architectures, particularly heterocyclic compounds with potential pharmacological activities. Structurally related chloroacetamide derivatives have been extensively studied as key intermediates in the synthesis of compounds evaluated for antidepressant activity and antimicrobial properties . For instance, molecules built from similar scaffolds have demonstrated potent inhibition of the Monoamine Oxidase-A (MAO-A) enzyme, a established target for antidepressant drugs . Other research avenues include the development of benzimidazole-based hybrids, which show promise as antimicrobial and anticancer agents . Handling and Disclaimers As with many reactive chloroacetyl compounds, appropriate safety precautions should be taken during handling. This product is intended for use by qualified laboratory professionals. For Research Use Only. Not intended for diagnostic or therapeutic purposes. The specific physical, chemical, and toxicological data for this exact compound should be referenced from its material safety data sheet (MSDS).

Properties

IUPAC Name

N-[3-acetamido-4-(2-chloroacetyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O3/c1-7(16)14-9-3-4-10(12(18)6-13)11(5-9)15-8(2)17/h3-5H,6H2,1-2H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICMWRERCRNMAKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)C(=O)CCl)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-acetamido-4-(2-chloroacetyl)phenyl]acetamide typically involves the acylation of aniline derivatives. One common method includes the reaction of 3-acetamidoaniline with chloroacetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at low temperatures to control the exothermic nature of the acylation process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-[3-acetamido-4-(2-chloroacetyl)phenyl]acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloroacetyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

    Oxidation and Reduction: The phenyl ring and acetamido group can participate in oxidation and reduction reactions, respectively.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as primary amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution: Derivatives with new functional groups replacing the chloroacetyl group.

    Hydrolysis: Carboxylic acids and amines.

    Oxidation: Oxidized phenyl derivatives.

    Reduction: Reduced acetamido derivatives.

Scientific Research Applications

Synthesis of the Compound

The synthesis of N-[3-acetamido-4-(2-chloroacetyl)phenyl]acetamide typically involves acylation reactions using appropriate starting materials. For instance, derivatives of chloroacetamides have been synthesized through the reaction of substituted anilines with chloroacetyl chloride under controlled conditions. This method allows for the introduction of various substituents on the phenyl ring, which can significantly influence the biological activity of the resulting compounds .

Anticonvulsant Activity

One of the notable applications of this compound derivatives is their potential anticonvulsant activity. Research has shown that certain derivatives exhibit significant efficacy in animal models for epilepsy. For example, studies have indicated that modifications to the structure can enhance anticonvulsant properties, particularly through interactions with sodium channels in neuronal cells .

Case Study:

  • A study evaluated various N-phenylacetamide derivatives for their anticonvulsant effects using maximal electroshock (MES) tests. Compounds with specific structural features demonstrated superior activity, suggesting that this compound could be a candidate for further development as an antiepileptic drug .

Antimicrobial Properties

This compound has also been investigated for its antimicrobial properties. The compound and its analogs have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Key Findings:

  • Studies employing quantitative structure-activity relationship (QSAR) analysis have indicated that compounds with halogenated substituents on the phenyl ring exhibit enhanced antimicrobial activity due to increased lipophilicity, which facilitates membrane penetration .
  • In vitro tests demonstrated that certain chloroacetamides derived from this compound were effective against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound has been a focal point in understanding how variations in chemical structure can affect biological activity.

SAR Insights:

  • The position and nature of substituents on the phenyl ring significantly influence both anticonvulsant and antimicrobial activities. For instance, studies have shown that para-substituted phenyl derivatives often exhibit higher potency compared to ortho or meta substitutions .
  • The presence of electron-withdrawing groups such as halogens enhances activity by improving solubility and membrane permeability .

Mechanism of Action

The mechanism of action of N-[3-acetamido-4-(2-chloroacetyl)phenyl]acetamide involves its interaction with biological targets such as enzymes and receptors. The chloroacetyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of enzyme activity. The acetamido group may also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural Variations and Functional Group Influence

The following table summarizes key structural differences and similarities between N-[3-acetamido-4-(2-chloroacetyl)phenyl]acetamide and related acetamides:

Compound Name Substituents on Phenyl Ring Key Functional Groups Molecular Weight (g/mol) Notable Properties/Applications
This compound 3-acetamido, 4-(2-chloroacetyl) Chloroacetyl, acetamido ~280.71 (calculated) Electrophilic reactivity, synthesis intermediate
N-(3-chloro-4-hydroxyphenyl)acetamide 3-chloro, 4-hydroxy Chloro, hydroxy ~199.62 Photodegradation product of paracetamol
2-Chloro-N-(4-fluorophenyl)acetamide 4-fluoro Chloroacetyl, fluoro ~201.61 Intermediate for quinolin-8-yloxy derivatives
2-(N-allylacetamido)-N-(4-chlorobenzyl)-2-(4-methoxyphenyl)acetamide Allyl, 4-chlorobenzyl, 4-methoxyphenyl Allyl, chloro, methoxy 386.87 Multicomponent synthesis; potential ligand or drug candidate
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(3,4-dichlorophenyl)acetamide Dichlorophenyl, pyrazolyl Dichloro, pyrazole ~412.27 Crystal packing via N–H⋯O hydrogen bonds; structural analog to penicillin lateral chain

Structural and Crystallographic Insights

  • Conformational Flexibility : The dichlorophenyl-pyrazolyl acetamide () exhibits three distinct conformers in its asymmetric unit, with dihedral angles between aromatic rings ranging from 54.8° to 77.5°. This suggests that substituent bulkiness (e.g., chloroacetyl vs. dichlorophenyl) significantly impacts molecular geometry and packing .

Biological Activity

N-[3-acetamido-4-(2-chloroacetyl)phenyl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and analgesic research. This article reviews the synthesis, biological evaluations, and structure-activity relationships (SAR) of this compound and related derivatives.

Chemical Structure and Synthesis

The chemical structure of this compound features an acetamido group and a chloroacetyl moiety attached to a phenyl ring. The synthesis typically involves the reaction of 3-amino-4-(2-chloroacetyl)phenol with acetic anhydride or acetic acid under controlled conditions to yield the desired amide.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of chloroacetamides, including this compound. The biological activity varies significantly based on the substituents on the phenyl ring:

  • Gram-positive Bacteria : Compounds with halogenated phenyl groups demonstrated strong activity against Staphylococcus aureus and methicillin-resistant strains (MRSA).
  • Gram-negative Bacteria : The effectiveness was lower against Escherichia coli, indicating a selective action based on bacterial type.
  • Fungal Activity : Moderate effectiveness was noted against Candida albicans, suggesting potential antifungal applications .

The following table summarizes the antimicrobial activity of various derivatives:

Compound NameActivity Against Gram-positiveActivity Against Gram-negativeActivity Against Fungi
This compoundEffectiveLess effectiveModerate
N-(4-chlorophenyl)-2-chloroacetamideHighly effectiveModerateEffective
N-(3-bromophenyl)-2-chloroacetamideEffectiveLess effectiveModerate

Analgesic Activity

In addition to its antimicrobial properties, this compound has been evaluated for analgesic effects. In vivo studies using the Eddy hot plate method showed that certain derivatives exhibited significant analgesic activity compared to standard analgesics like Diclofenac. For instance, compounds synthesized from this base structure demonstrated higher efficacy in pain relief models .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its chemical structure. Key findings include:

  • Lipophilicity : Higher lipophilicity enhances membrane permeability, which is crucial for antimicrobial action.
  • Substituent Position : The position of substituents on the phenyl ring significantly affects the potency against different microbial strains.
  • Functional Groups : The presence of electron-withdrawing groups like chlorine enhances antimicrobial activity by stabilizing the interaction with microbial targets .

Case Studies

  • Antimicrobial Evaluation : A study involving various chloroacetamides demonstrated their effectiveness against resistant strains of bacteria. The results indicated that modifications in the phenyl substituents could lead to improved efficacy against specific pathogens .
  • Analgesic Testing : In another study, several derivatives were tested for analgesic properties using animal models. Compounds derived from this compound showed promising results, with some outperforming traditional analgesics .

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